Disperse Red 90

Descripción general

Descripción

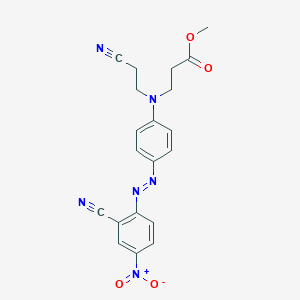

Disperse Red 90: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a beta-alanine backbone with additional functional groups, including cyano, nitro, and azo groups, which contribute to its distinct chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 90 typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the beta-alanine backbone: This can be achieved through the reaction of alanine with appropriate reagents to introduce the beta position.

Introduction of the cyanoethyl group: This step involves the reaction of beta-alanine with cyanoethylating agents under controlled conditions.

Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with a nitrophenyl derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and nitro groups, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the azo and nitro groups, converting them into amines.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids, nitroso compounds.

Reduction: Formation of amines, hydrazines.

Substitution: Formation of halogenated derivatives, substituted amines.

Aplicaciones Científicas De Investigación

Chemistry

Dye synthesis: The azo group makes this compound useful in the synthesis of azo dyes, which are widely used in textile and printing industries.

Analytical chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific substances.

Biology and Medicine

Biological markers: The compound can be used as a marker in biological studies to track specific biochemical pathways.

Pharmaceutical intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

Polymer additives: The compound can be used as an additive in polymer production to enhance properties like color and stability.

Material science: It finds applications in the development of advanced materials with specific optical and electronic properties.

Mecanismo De Acción

The mechanism by which Disperse Red 90 exerts its effects depends on its interaction with molecular targets. The azo group can participate in electron transfer reactions, while the cyano and nitro groups can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- beta-Alanine, N-(2-hydroxyethyl)-N-[4-[(2-hydroxy-4-nitrophenyl)azo]phenyl]-, methyl ester

- beta-Alanine, N-(2-aminoethyl)-N-[4-[(2-amino-4-nitrophenyl)azo]phenyl]-, methyl ester

Uniqueness

The presence of both cyano and nitro groups in Disperse Red 90 distinguishes it from similar compounds

Actividad Biológica

Disperse Red 90, a member of the disperse dye family, is primarily used in textiles and has garnered attention for its potential biological activity. This article explores the compound's toxicity, mutagenicity, and overall biological impact based on various studies.

Chemical Structure and Properties

This compound is chemically characterized as 1-(methylamino)-9,10-anthracenedione. It is known for its vibrant red color and is commonly used in dyeing synthetic fibers. The compound's solubility and stability are crucial for its application in dyeing processes.

General Toxicity

This compound has been classified as slightly toxic, with a toxicity rating of 1 on established scales. This indicates that while it can cause temporary effects upon exposure, these effects are generally mild and reversible. Research indicates that exposure via inhalation or ingestion leads to minimal adverse effects .

Animal Studies

In animal studies, this compound was administered to various species to evaluate its toxicity:

- Inhalation Exposure : Studies showed no significant toxic effects when administered at low concentrations.

- Dermal Exposure : Application of the dye on rabbit skin resulted in negligible adverse effects .

- Ocular Exposure : Eye exposure did not lead to observable toxicity .

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been investigated through several assays:

- Ames Test : Initial studies indicated a positive response for mutagenicity in some strains of bacteria, suggesting that the compound may induce genetic mutations under certain conditions .

- Mouse Lymphoma Assays : Further testing revealed positive results for mutagenicity in mouse lymphoma cells both with and without metabolic activation. However, other tests, including dominant lethal assays, produced negative results, indicating a complex interaction with genetic material .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

| Study Reference | Focus | Findings |

|---|---|---|

| Martin et al. (1983) | Toxicokinetics | Approximately 40% of administered dose was recoverable as unmetabolized dye or colored metabolites; rapid metabolism observed. |

| Lundy & Eaton (1994) | Mutagenicity | Positive response in Ames assay; however, conflicting results from other mutagenicity tests suggest variability in outcomes based on test conditions. |

| Sigman et al. (1985) | Carcinogenicity Review | Considered for carcinogenesis bioassay due to mutagenic potential but lacked definitive evidence of carcinogenicity. |

Environmental Impact

This compound poses potential risks to aquatic ecosystems due to its persistence and bioaccumulation potential. Studies indicate that dyes can enter water bodies through textile wastewater, affecting aquatic life. The environmental degradation pathways of such dyes are critical for assessing their long-term ecological impacts.

Propiedades

IUPAC Name |

methyl 3-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4/c1-30-20(27)9-12-25(11-2-10-21)17-5-3-16(4-6-17)23-24-19-8-7-18(26(28)29)13-15(19)14-22/h3-8,13H,2,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPYBRUIBNYSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067340 | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27767-98-2 | |

| Record name | N-(2-Cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27767-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-(2-cyanoethyl)-N-(4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027767982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.